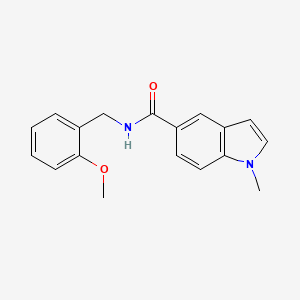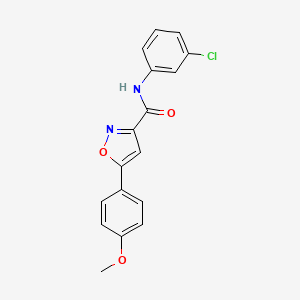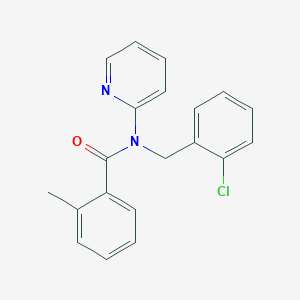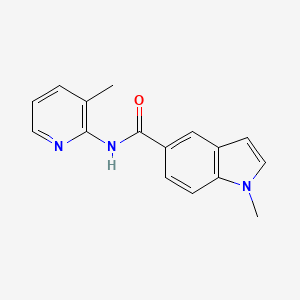
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide
Overview
Description
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide, also known as 2-Me-MBC, is a synthetic indole derivative that has gained significant attention in scientific research in recent years. This compound exhibits a unique mechanism of action that makes it a promising candidate for various biomedical applications.
Scientific Research Applications
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has been extensively studied for its potential applications in various biomedical fields. One of the most promising applications is its use as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a multifunctional protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. Dysregulation of GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, and cancer. Therefore, the selective inhibition of GSK-3β by N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has potential therapeutic implications for these diseases.
Mechanism of Action
N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide exerts its inhibitory effect on GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of the substrate by the enzyme, thereby inhibiting its activity. The selectivity of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide towards GSK-3β is attributed to its unique chemical structure, which allows it to interact specifically with the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has been shown to have several biochemical and physiological effects. For instance, it has been demonstrated to enhance insulin sensitivity and glucose uptake in skeletal muscle cells, which has potential implications for the treatment of type 2 diabetes. Additionally, it has been shown to reduce the production of β-amyloid, a protein that accumulates in the brains of Alzheimer's patients, suggesting potential therapeutic implications for this disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide is its selectivity towards GSK-3β, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, like any other experimental tool, N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide has certain limitations. For instance, its efficacy and specificity may vary depending on the experimental conditions, and its effects may be influenced by other factors such as cell type and culture conditions.
Future Directions
The unique mechanism of action and potential therapeutic implications of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide have generated significant interest in this compound among researchers. Some of the future directions of research in this area include the development of more potent and specific GSK-3β inhibitors, the investigation of the role of GSK-3β in other diseases such as cancer, and the exploration of the potential of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide as a drug candidate for clinical use. Additionally, the use of N-(2-methoxybenzyl)-1-methyl-1H-indole-5-carboxamide as a tool for studying the role of GSK-3β in various cellular processes is likely to continue to be an active area of research.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20-10-9-13-11-14(7-8-16(13)20)18(21)19-12-15-5-3-4-6-17(15)22-2/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPVUEUQGGRQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510577.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)

![6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone](/img/structure/B4510598.png)


![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510611.png)


![1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4510639.png)
![4-[({[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4510650.png)


![3-{[(4-fluorophenoxy)acetyl]amino}-2-methylbenzamide](/img/structure/B4510675.png)